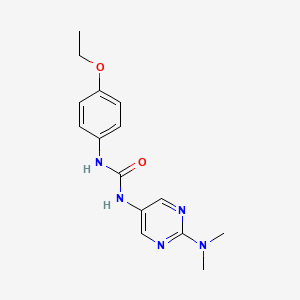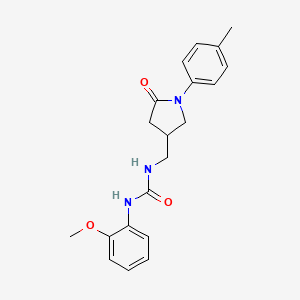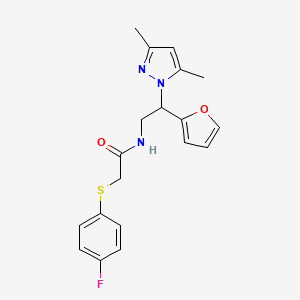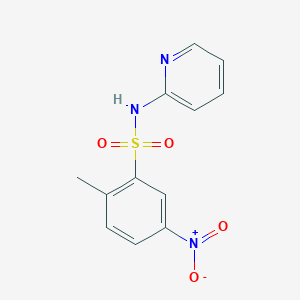![molecular formula C24H27N3O4 B2665896 8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-15-1](/img/structure/B2665896.png)
8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic core, which is a feature seen in many biologically active compounds . The molecule also contains a triazaspiro[4.5]decane moiety, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic core, with the ethoxybenzoyl and phenethyl groups attached at specific positions . The exact 3D conformation would depend on the stereochemistry at the spirocyclic junction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxybenzoyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Chemical Compounds in Aquatic Environments
Research on parabens, which are chemical preservatives used in various products, sheds light on the environmental impact and behavior of synthetic compounds in aquatic ecosystems. Parabens, including their occurrence, fate, and behavior in water, provide a case study on how similar chemical compounds might interact with environmental factors. The study by Haman et al. (2015) reviews the knowledge on parabens in aquatic environments, highlighting their biodegradability and the presence in surface water and sediments due to continuous introduction into the environment. This research underscores the importance of understanding the environmental fate of synthetic compounds, which could extend to the compound if it shares similar properties or applications (Haman et al., 2015).
Novel Brominated Flame Retardants
The study of novel brominated flame retardants (NBFRs) and their occurrence in indoor environments, as reviewed by Zuiderveen et al. (2020), provides insights into the use of synthetic compounds for enhancing fire resistance in consumer goods. This review encapsulates the challenges and considerations in using brominated compounds, pointing to the necessity of understanding their environmental fate, toxicity, and potential for bioaccumulation. Such information could be pertinent when considering the applications of complex compounds in materials science, especially regarding safety and environmental health (Zuiderveen et al., 2020).
Anxiolytic Drugs and Chemical Compounds
In the realm of pharmacology, the review of anxiolytic drugs by Goldberg (1984) discusses the development and application of chemical compounds in treating anxiety. This includes the exploration of benzodiazepines and nonbenzodiazepine anxiolytics, highlighting the significance of chemical synthesis in developing therapeutic agents. Although this review does not directly reference the compound , it exemplifies the critical role of chemical compounds in medicinal chemistry and drug development (Goldberg, 1984).
Safety and Hazards
将来の方向性
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, biological testing to assess its activity, and computational studies to predict its behavior .
特性
IUPAC Name |
8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-2-31-20-10-8-19(9-11-20)21(28)26-16-13-24(14-17-26)22(29)27(23(30)25-24)15-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZECXXIUUSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)


![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2665823.png)
![2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2665824.png)
![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)


![N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2665834.png)
![2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2665835.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2665836.png)
